molecular formula C8H8N2O3 B11912808 1-(2-Amino-6-nitrophenyl)ethanone CAS No. 56515-63-0

1-(2-Amino-6-nitrophenyl)ethanone

Cat. No.: B11912808
CAS No.: 56515-63-0
M. Wt: 180.16 g/mol
InChI Key: KNMHTYKIFIWQJI-UHFFFAOYSA-N
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Description

1-(2-Amino-6-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-6-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-aminoacetophenone, followed by purification. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out at low temperatures to control the exothermic nature of the process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base catalysts.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

Scientific Research Applications

1-(2-Amino-6-nitrophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Amino-6-nitrophenyl)ethanone exerts its effects involves interactions with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways .

Comparison with Similar Compounds

  • 1-(2-Amino-4-nitrophenyl)ethanone
  • 1-(2-Amino-5-nitrophenyl)ethanone
  • 1-(2-Amino-3-nitrophenyl)ethanone

Uniqueness: 1-(2-Amino-6-nitrophenyl)ethanone is unique due to the specific positioning of the amino and nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

CAS No.

56515-63-0

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

1-(2-amino-6-nitrophenyl)ethanone

InChI

InChI=1S/C8H8N2O3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,9H2,1H3

InChI Key

KNMHTYKIFIWQJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1[N+](=O)[O-])N

Origin of Product

United States

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